molecular formula C14H19NO4 B554368 Z-Nle-OH CAS No. 39608-30-5

Z-Nle-OH

Cat. No. B554368
CAS RN: 39608-30-5
M. Wt: 265.3 g/mol
InChI Key: NMYWMOZOCYAHNC-LBPRGKRZSA-N
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Description

Z-Nle-OH, also known as Z-L-Norleucine, is a compound with the empirical formula C14H19NO4 . It has a molecular weight of 265.30 . It is commonly used in laboratory settings and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of Z-Nle-OH can be represented by the SMILES string CCCCC@HOCc1ccccc1)C(O)=O . This indicates that it contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .


Chemical Reactions Analysis

While specific chemical reactions involving Z-Nle-OH are not detailed in the search results, it’s important to note that the mechanism of a chemical reaction involves a sequence of events that take place as reactant molecules are converted into products . These events constitute elementary steps that can be represented as a coming-together of discrete particles (“collision”) or as the breaking-up of a molecule (“dissociation”) into simpler units .


Physical And Chemical Properties Analysis

Z-Nle-OH is a white powder . It is suitable for solution phase peptide synthesis and ligand binding assays . The physical characteristics of similar substances can include density on a wet and dry basis, total porosity, air space, and water retention .

Scientific Research Applications

Surface Recombination in ZnO Nanorods

  • Research by Yang et al. (2010) explored the surface composition of ZnO nanorods arrays (ZNAs) grown by a chemical bath deposition method. They found that OH bonds play a significant role in surface recombination, impacting the material's efficiency in various applications (Yang et al., 2010).

Photocatalytic Applications

  • Kumar and Rao (2015) reviewed the use of zinc oxide (ZnO) in photocatalysis, particularly in wastewater treatment. They discussed how the presence of Zn(OH)2 can act as a barrier in photocatalysis and strategies to enhance ZnO's performance (Kumar & Rao, 2015).

Antibacterial Activity

  • Prasanna and Vijayaraghavan (2015) discovered that reactive oxygen species generated from ZnO, including OH bonds, play a crucial role in its antibacterial activity, even in the absence of light (Prasanna & Vijayaraghavan, 2015).

Solar Cells and Photovoltaics

  • A study by Eisele et al. (2003) examined Zn(Se,OH)/Zn(OH)2 buffer layers used in solar cells, demonstrating their importance in achieving high efficiencies in solar energy conversion (Eisele et al., 2003).

Environmental Applications

  • Wang et al. (2018) focused on Z-scheme water splitting systems, using photocatalysts for clean and renewable energy production. They highlighted the role of Zn-based materials in these systems (Wang et al., 2018).

Safety And Hazards

Z-Nle-OH is classified as a combustible solid . In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, flushing eyes with water if it comes in contact with eyes, and rinsing mouth with water if swallowed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling Z-Nle-OH .

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYWMOZOCYAHNC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426354
Record name Z-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Nle-OH

CAS RN

39608-30-5
Record name Z-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
N Tromsdorf, FTH Ullrich, M Rethmeier… - …, 2023 - Wiley Online Library
… For this, Bocprotected tryptamine 7[35] was coupled with Z-Nle-OH using HBTU as coupling reagent and the resulting coupling product 8 was subjected to hydrogenolysis of the Z …
S ATSUUMI, M NAKANQ, Y KOIKE, S TANAKA… - Chart - jlc.jst.go.jp
… Z—Nle—AEHMA isobutylamide (4), synthesized by coupling of Z--Nle-OH with AEHMA isobutylamide (3),“’ was hydrogenolized and the resulting amine was condensed With 3-(1-…
Number of citations: 0 jlc.jst.go.jp
S ATSUUMI, M NAKANO, Y KOIKE… - Chemical and …, 1992 - jstage.jst.go.jp
… Z-Nle–AEHMA isobutylamide (4), synthesized by coupling of Z-Nle-OH with AEHMA isobutylamide (3)," was hydrogenolized and the resulting amine was condensed with 3-(1-naphthyl)…
Number of citations: 4 www.jstage.jst.go.jp
A Novoa, S Van Dorpe, E Wynendaele… - Journal of medicinal …, 2012 - ACS Publications
The influence of the side chain charges of the second and fourth amino acid residues in the peptidic μ opioid lead agonist Dmt-d-Arg-Phe-Lys-NH 2 ([Dmt 1 ]-DALDA) was examined. …
Number of citations: 36 pubs.acs.org
K TRUMMAL, A AAVIKSAAR, N PABERIT - Proc. Estonian Acad. Sci. Chem, 1993 - kirj.ee
A series of tripeptides, potential chromophoric substrates for various proteases, FA—L—Phe—L—X—L—Ala—OH, where FA is 3-(2-furyl) acryloyl, and X is Ala, Val, Leu, Ile, Phe, Thr, a-…
Number of citations: 0 kirj.ee
B Charpentier, C Durieux, D Pelaprat, A Dor… - Peptides, 1988 - Elsevier
Based on the results of the in vitro metabolism of CCK 8 by various peptidases, we have synthesized three CCK analogs: Boc-Tyr(SO 3 H)-Nle-Gly-Trp-(N-Me)Nle-Asp-Phe-NH 2 (…
Number of citations: 113 www.sciencedirect.com
I Marseigne, P Roy, A Dor, C Durieux… - Journal of medicinal …, 1989 - ACS Publications
The sulfate ester of CCKje^ or CCK8 (Asp-Tyr (SG3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) borne by the tyrosine residue is a critical determinant of the biological activity of this peptide. In …
Number of citations: 25 pubs.acs.org
IJ Galpin, AKA Mohammed, A Patel - Tetrahedron, 1988 - Elsevier
Eleven protected undecapeptide precursors of analogues of Cyclosporin have been prepared. The protected peptides were prepared by stepwise elongation of the Z-(4-11)-OBu t using …
Number of citations: 11 www.sciencedirect.com
T He, M Jin, C Xu, Z Ma, F Wu, X Zhang - Oncogene, 2018 - nature.com
… Among them, 8 compounds (L-leucine, L-isoleucine, L-tert-leucine, L-norvaline, D-norleucine, Boc-Nle-OH, Fmoc-Nle-OH, and Z-Nle-OH) were purchased from Sigma-Aldrich and two …
Number of citations: 13 www.nature.com
V Börner - 2002 - d-nb.info
Seit längerem ist bekannt, daß es für die Absorption von Di-und Tripeptiden spezielle Transportsysteme im Darm und in der Niere gibt.[1-4] Während das Darmepithel nur über einen …
Number of citations: 2 d-nb.info

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